1-(3-Methoxyphenyl)piperidine CAS number 5466-97-7 search
1-(3-Methoxyphenyl)piperidine CAS number 5466-97-7 search
An In-Depth Technical Guide to 1-(3-Methoxyphenyl)piperidine
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)piperidine, a substituted aryl piperidine of interest to researchers in synthetic chemistry, pharmacology, and drug development. We will delve into its chemical identity, modern synthesis protocols, analytical characterization, potential applications, and essential safety protocols, grounding the discussion in established scientific principles and field-proven insights.
1-(3-Methoxyphenyl)piperidine is a tertiary amine featuring a piperidine ring N-substituted with a 3-methoxyphenyl group. This structural motif is a common scaffold in medicinal chemistry.
A Note on Chemical Identifiers: It is crucial to address a discrepancy in the Chemical Abstracts Service (CAS) number for this compound. While the query specified CAS number 5466-97-7, major chemical databases and suppliers, including PubChem, consistently identify 1-(3-Methoxyphenyl)piperidine with CAS Number 32040-06-5 [1][2][3]. This guide will proceed using the latter, more widely validated identifier.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 32040-06-5 | [1][3] |
| Molecular Formula | C₁₂H₁₇NO | [1][3] |
| Molecular Weight | 191.27 g/mol | [1] |
| IUPAC Name | 1-(3-methoxyphenyl)piperidine | [1] |
| SMILES | COC1=CC=CC(=C1)N2CCCCC2 | [1] |
| InChI Key | GZGYOLIWTUXMAR-UHFFFAOYSA-N | [1][2] |
| Purity (Typical) | ≥98% | [2][4] |
Synthesis of 1-(3-Methoxyphenyl)piperidine
The formation of the aryl C-N bond is the central challenge in synthesizing N-aryl piperidines. While classical methods exist, such as the reaction of anilines with 1,5-dihalopentanes, modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for their efficiency, scope, and functional group tolerance[5].
Recommended Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[6][7] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine.[7] This approach is favored over older methods due to its milder reaction conditions and broader substrate applicability, which are critical in complex molecule synthesis.[7]
Reaction Principle: The catalytic cycle involves the oxidative addition of a Pd(0) species to the aryl halide, coordination and deprotonation of the amine by a base, and finally, reductive elimination of the N-aryl amine product, which regenerates the active Pd(0) catalyst[6][7]. The choice of ligand is crucial; sterically hindered, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.[6]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
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Reagent Addition: Under a positive pressure of inert gas, add 3-bromoanisole (1.0 equivalent) and piperidine (1.2 equivalents).
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Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M).
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Reaction Execution: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed.
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Workup: Cool the reaction mixture to room temperature. Quench by the slow addition of water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(3-methoxyphenyl)piperidine.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the Buchwald-Hartwig synthesis protocol.
Caption: Workflow for the Buchwald-Hartwig synthesis of 1-(3-Methoxyphenyl)piperidine.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique and complementary piece of structural information.
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the precise molecular structure and connectivity. | ¹H NMR: Signals in the aromatic region (approx. 6.7-7.2 ppm) for the phenyl ring, a singlet for the methoxy group (~3.8 ppm), and multiple signals in the aliphatic region (approx. 1.5-3.2 ppm) for the piperidine protons. ¹³C NMR: Signals for aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and aliphatic carbons of the piperidine ring (20-55 ppm). |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | GC-MS (EI): A molecular ion peak (M⁺) at m/z = 191, corresponding to the molecular weight. Characteristic fragment ions would also be observed.[1] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Characteristic C-H stretching peaks (aromatic ~3050 cm⁻¹, aliphatic 2850-2950 cm⁻¹), C=C aromatic ring stretching (~1600 cm⁻¹), and strong C-O stretching for the methoxy ether (~1250 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. | A single major peak under appropriate conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) indicates high purity. |
Analytical Workflow Diagram
The logical flow from a synthesized sample to a fully characterized compound is depicted below.
Caption: Standard analytical workflow for structure and purity validation.
Applications in Research and Drug Development
The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including many approved drugs.[8][9][10] Its derivatives are integral to pharmaceuticals across more than twenty classes.[9]
Rationale for Use:
-
CNS Penetration: The lipophilic nature and basic nitrogen atom of the piperidine ring often facilitate passage across the blood-brain barrier, making it a valuable building block for drugs targeting the central nervous system (CNS).
-
Receptor Interaction: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets like G-protein coupled receptors (GPCRs) and transporters.[11]
-
Metabolic Stability: The saturated ring is generally more resistant to metabolic degradation compared to more labile structures.
N-aryl piperidines, such as 1-(3-methoxyphenyl)piperidine, are specifically investigated as ligands for dopamine and serotonin transporters, making them relevant to research on depression, anxiety, and other neurological conditions.[11] While specific biological data for this exact compound is limited in the public domain, its structure makes it a valuable intermediate for synthesizing more complex molecules for pharmacological screening.[12]
Conceptual Application Diagram
Caption: Role of the core scaffold in the drug discovery and development process.
Safety and Handling
As a research chemical, 1-(3-Methoxyphenyl)piperidine requires careful handling in a controlled laboratory environment. While a specific, comprehensive toxicological profile is not available, data from related piperazine and piperidine compounds suggest the following precautions.[13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[13][16] Avoid contact with skin and eyes.[14]
-
Storage: Store in a cool, dry place in a tightly sealed container.[13] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere may be advisable for long-term stability.[14]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[13][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 605725, 1-(3-Methoxyphenyl)piperidine. Available at: [Link]
-
SWGDRUG.org (2005). 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. Available at: [Link]
-
Crasto, A. M. (2014). 1-((3-methoxyphenyl)sulfonyl)piperidine …learn spectroscopy. All About Drugs. Available at: [Link]
-
SpectraBase. (3S)-3-(3-methoxyphenyl)-1-propyl-piperidine. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Royal Society of Chemistry (2018). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
- Unknown Source. 1-((3-methoxyphenyl)sulfonyl)piperidine NMR Spectra. (Link not available for direct access)
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81429, 1-(3-Methoxyphenyl)piperazine dihydrochloride. Available at: [Link]
-
National Institutes of Health (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]
-
PubMed (1996). Structure-activity relationship studies of novel piperidine analogs. Journal of Medicinal Chemistry. Available at: [Link]
-
SpectraBase. 3-(3-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-yn-1-one. Available at: [Link]
-
Defense Technical Information Center (DTIC). Piperidine Synthesis. Available at: [Link]
-
MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Organic Syntheses. 1-phenylpiperidine. Available at: [Link]
-
Royal Society of Chemistry (2010). Analytical Methods for Piperazines. Analytical Methods. Available at: [Link]
-
ResearchGate (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubChemLite. Piperidine, 1-(3-(5-(4-methoxyphenyl)-2h-tetrazol-2-yl)propyl). Available at: [Link]
Sources
- 1. 1-(3-Methoxyphenyl)piperidine | C12H17NO | CID 605725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-Methoxyphenyl)piperidine | 32040-06-5 [sigmaaldrich.com]
- 3. appchemical.com [appchemical.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buy 1-(3-Methoxyphenyl)piperidin-4-ol | 1226205-99-7 [smolecule.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. keyorganics.net [keyorganics.net]
